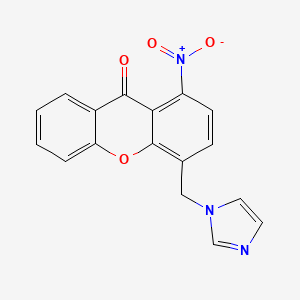
Aromatase inhibitor i
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aromatase inhibitors are a class of compounds that inhibit the enzyme aromatase, which is responsible for converting androgens into estrogens. These inhibitors are crucial in the treatment of hormone-sensitive breast cancer, particularly in postmenopausal women . Aromatase inhibitor I is one such compound that has shown significant efficacy in reducing estrogen levels, thereby limiting the growth of estrogen-dependent tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aromatase inhibitor I typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the basic skeleton of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that enhance the inhibitory activity against the aromatase enzyme.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Aromatase inhibitor I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms, which may affect the compound’s stability and activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Aromatase inhibitor I has a wide range of applications in scientific research:
Wirkmechanismus
Aromatase inhibitor I can be compared with other similar compounds such as:
- Anastrozole
- Letrozole
- Exemestane
Uniqueness: While all these compounds inhibit the aromatase enzyme, this compound may have unique structural features or binding affinities that differentiate it from others. For instance, it might exhibit different pharmacokinetic properties or side effect profiles, making it more suitable for certain patient populations .
Vergleich Mit ähnlichen Verbindungen
- Anastrozole: A non-steroidal aromatase inhibitor widely used in breast cancer treatment.
- Letrozole: Another non-steroidal inhibitor with a similar mechanism of action.
- Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme .
Eigenschaften
Molekularformel |
C17H11N3O4 |
|---|---|
Molekulargewicht |
321.29 g/mol |
IUPAC-Name |
4-(imidazol-1-ylmethyl)-1-nitroxanthen-9-one |
InChI |
InChI=1S/C17H11N3O4/c21-16-12-3-1-2-4-14(12)24-17-11(9-19-8-7-18-10-19)5-6-13(15(16)17)20(22)23/h1-8,10H,9H2 |
InChI-Schlüssel |
JLTNBMDVMUSXHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)CN4C=CN=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


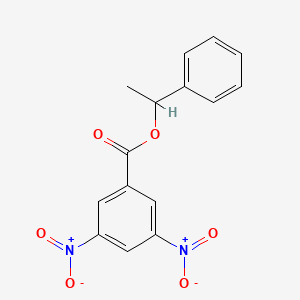
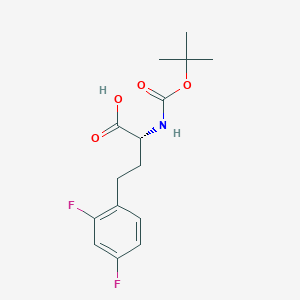
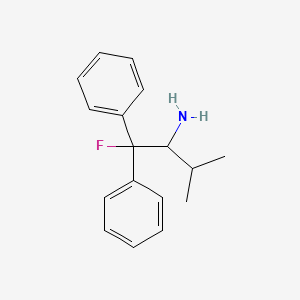
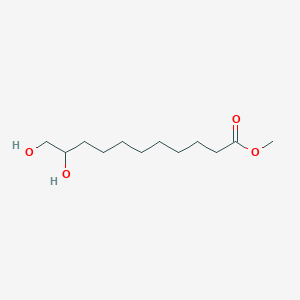
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
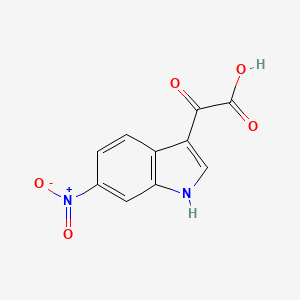
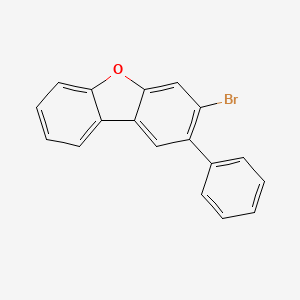


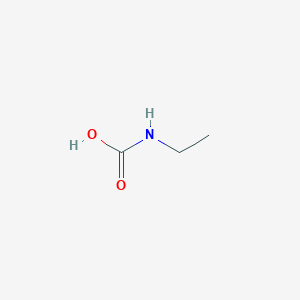
![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)

